

Cost-Effectiveness and Performance Guide: 4-Hydroxy-3-nitropyridine N-oxide

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridineN-oxide

Cat. No.: B13152686

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CAS: 31872-57-8 | Formula: C₅H₄N₂O₄ | Abbreviation: 3-NO₂-HOPO (approximate)

Executive Summary

In the landscape of peptide coupling reagents, 4-Hydroxy-3-nitropyridine N-oxide (also referred to as 3-nitro-4-pyridinol-1-oxide) represents a chemically logical, cost-efficient, and safer alternative to traditional benzotriazoles like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole).

While HOBt and HOAt have long been industry standards, they suffer from explosivity risks (autocatalytic decomposition) and high costs associated with the fused ring systems. 4-Hydroxy-3-nitropyridine N-oxide leverages the electron-withdrawing power of the nitro group on a simple pyridine core to achieve leaving group characteristics comparable to HOAt, but with a significantly improved safety profile and lower synthetic cost basis.

Verdict: For large-scale manufacturing where safety (Class 1 explosives regulations) and raw material costs are critical, this reagent offers a high-value substitution for HOAt.

Technical Analysis & Mechanism

The "Active Ester" Mechanism

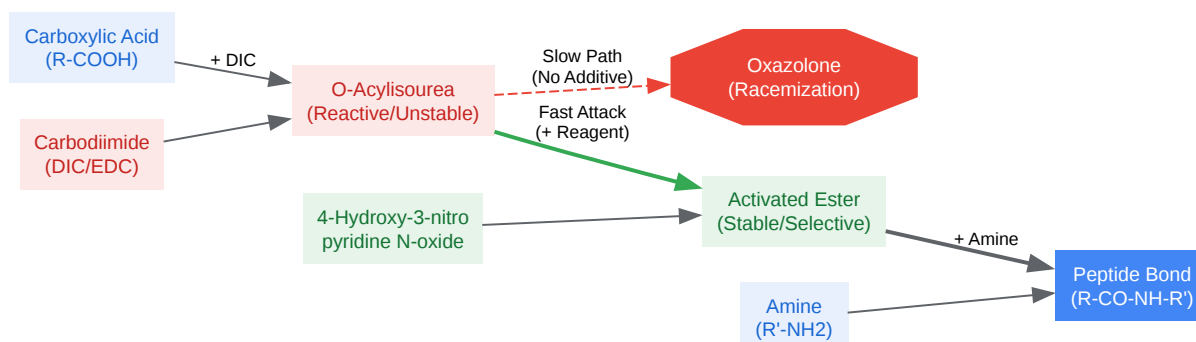
Like HOBt and HOAt, 4-Hydroxy-3-nitropyridine N-oxide functions as an additive in carbodiimide-mediated coupling (e.g., with DIC or EDC). Its primary role is to intercept the highly reactive O-acylisourea intermediate to form a less reactive, but more selective, "active ester."^[1]

Why it works: The efficiency of an active ester is dictated by the acidity (pKa) of the hydroxyl group.

- HOBt (pKa ~4.6): Good balance, but sometimes too slow for hindered amines.
- HOAt (pKa ~3.2): The nitrogen in the pyridine ring withdraws electrons, lowering pKa and stabilizing the leaving group. It also provides a "neighboring group effect" (anchimeric assistance) via the ring nitrogen.
- 4-Hydroxy-3-nitropyridine N-oxide (Est.^{[2][3][4][5][6][7]} pKa ~3.0–4.0): The nitro group at the 3-position is a potent electron-withdrawing group (EWG). It drastically increases the acidity of the 4-hydroxyl group, making the resulting active ester highly reactive toward amines while suppressing racemization (epimerization).

Visualizing the Pathway

The following diagram illustrates the activation pathway, highlighting how the reagent prevents the formation of the racemization-prone oxazolone byproduct.



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Caption: Mechanism of action showing suppression of the oxazolone pathway by rapid formation of the active ester.

Comparative Performance Matrix

The following table contrasts 4-Hydroxy-3-nitropyridine N-oxide with industry standards.

Feature	HOBt (Standard)	HOAt (High Performance)	4-Hydroxy-3-nitropyridine N-oxide
Core Structure	Benzotriazole	Aza-Benzotriazole	Nitropyridine N-oxide
Acidity (Leaving Group)	Moderate (pKa ~4.6)	High (pKa ~3.2)	High (Est. pKa ~3.5)
Coupling Speed	Standard	Fast	Fast (Due to Nitro EWG)
Racemization Control	Good	Excellent	Excellent
Explosivity Risk	High (Class 1.3C)	High	Low (Stable Pyridine Ring)
Solubility (DMF/NMP)	High	High	Moderate-High
Cost Basis	Moderate	High (Complex Synthesis)	Low (Commodity Precursors)

Key Differentiator: Safety & Handling

The benzotriazole moiety in HOBt/HOAt is inherently energetic due to the N-N-N linkage. Dry HOBt is classified as an explosive (UN 0508).

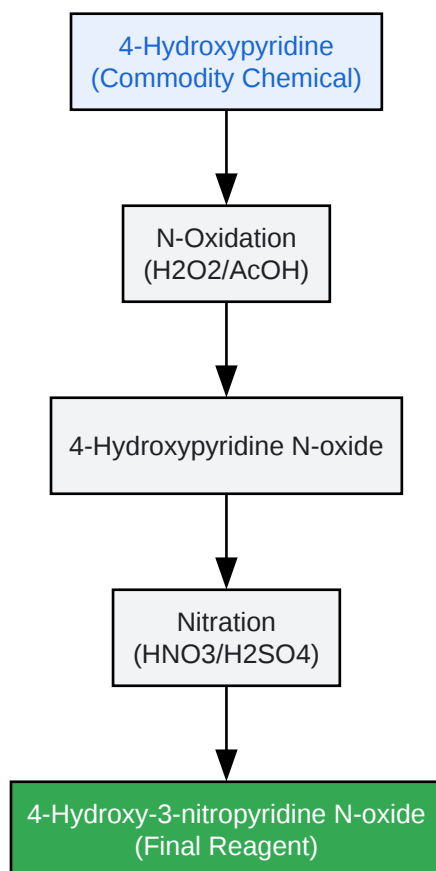
- Advantage: 4-Hydroxy-3-nitropyridine N-oxide lacks the triazole ring. While nitro compounds are energetic, the pyridine N-oxide core is significantly more stable against shock and friction, simplifying storage and shipping logistics (often non-hazmat for transport depending on hydration).

Cost-Effectiveness Analysis

The economic argument for 4-Hydroxy-3-nitropyridine N-oxide rests on its synthetic simplicity.

Synthesis Pathway Comparison

- HOAt Synthesis: Requires expensive pyridine-2,3-diamine precursors and ring fusion steps that are difficult to scale safely.
- 4-Hydroxy-3-nitropyridine N-oxide Synthesis:
 - Starting Material: 4-Hydroxypyridine (Cheap, bulk commodity).[8]
 - Step 1: N-Oxidation (using
or peracetic acid).
 - Step 2: Nitration (Standard
).
 - Yield: Typically >75% overall.[8][9]



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Caption: The streamlined, two-step synthesis pathway contributes to a lower cost of goods (COGS) compared to bicyclic alternatives.

Experimental Protocol: Peptide Coupling

This protocol validates the reagent's performance in a standard solution-phase coupling.

Objective: Couple Boc-Phe-OH with H-Val-OMe (A sterically sensitive model prone to racemization).

Materials

- Carboxylic Acid: Boc-Phe-OH (1.0 equiv)
- Amine: H-Val-OMe·HCl (1.0 equiv)
- Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 equiv)

- Additive: 4-Hydroxy-3-nitropyridine N-oxide (1.1 equiv)
- Base: DIPEA (Diisopropylethylamine) (2.0 equiv, to free the amine salt)
- Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology

- Activation:
 - Dissolve Boc-Phe-OH (1 mmol) and 4-Hydroxy-3-nitropyridine N-oxide (1.1 mmol) in DMF (5 mL).
 - Cool to 0°C in an ice bath.
 - Add DIC (1.1 mmol) dropwise.
 - Observation: The solution may turn yellow/orange (characteristic of the nitropyridine active ester). Stir for 5–10 minutes.
- Coupling:
 - In a separate vial, dissolve H-Val-OMe·HCl (1 mmol) in DMF (2 mL) with DIPEA (2 mmol).
 - Add the amine solution to the activated acid mixture.
 - Allow to warm to room temperature and stir for 2–4 hours.
- Workup:
 - Dilute with Ethyl Acetate (50 mL).
 - Wash sequentially with:
 - 5%
(removes basic impurities).
 - Sat.

(removes unreacted acid/additive).

- Brine.
- Dry over

and concentrate.
- Analysis:
 - Analyze via HPLC (Chiral column) to determine Yield and Diastereomeric Ratio (DL vs LL).

Self-Validating Check:

- If the reaction mixture remains colorless, activation may be incomplete (Nitropyridine derivatives are often chromogenic).
- Compare the retention time of the product with a standard HOBt coupling. Yields should be equivalent (>85%), with racemization <2%.

References

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- Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[1]
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 - Title: Preparation of 3-nitro-4-hydroxypyridine N-oxide (US P
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